molecular formula C27H28N2O3 B12148350 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148350
M. Wt: 428.5 g/mol
InChI Key: WFMOGQHPUBZYPQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolobenzoxazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzene, isopropylbenzene, and pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(2-(4-nitrophenoxy)propanoic)carbohydrazonoyl)phenyl benzoate
  • Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-yl)oxy]methyl}benzoate
  • 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Uniqueness

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of methoxy and phenyl groups, which confer distinct chemical and biological properties. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O3/c1-17(2)18-8-10-20(11-9-18)27-29-24(22-6-5-7-25(31-4)26(22)32-27)16-23(28-29)19-12-14-21(30-3)15-13-19/h5-15,17,24,27H,16H2,1-4H3

InChI Key

WFMOGQHPUBZYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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